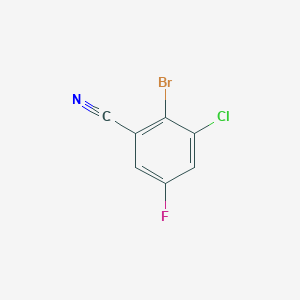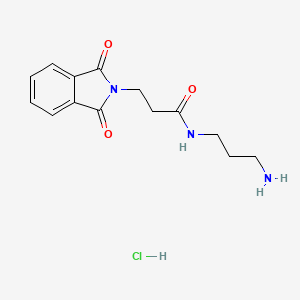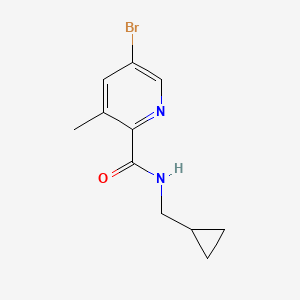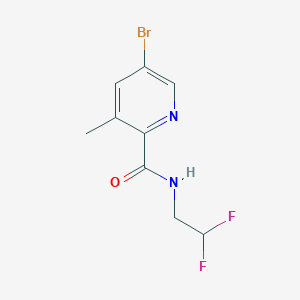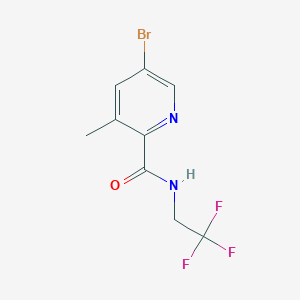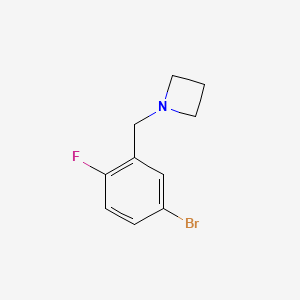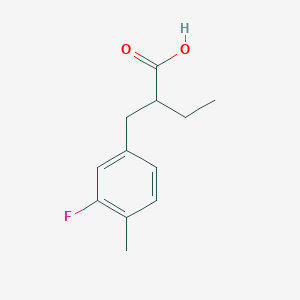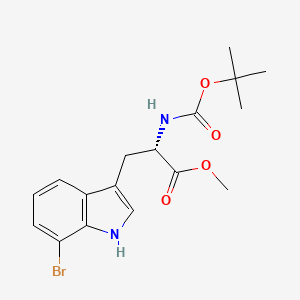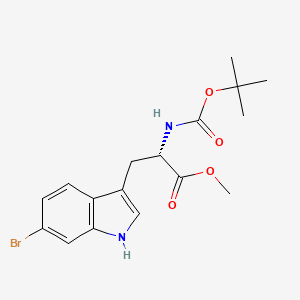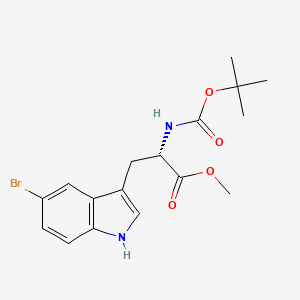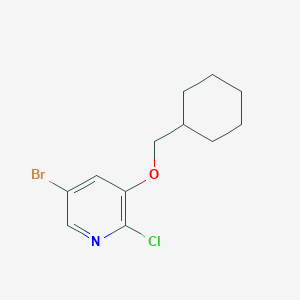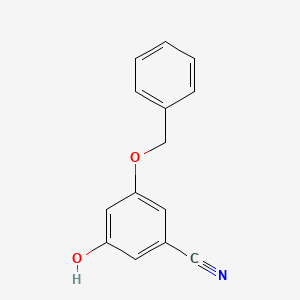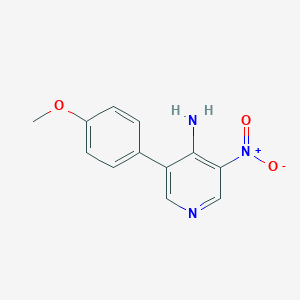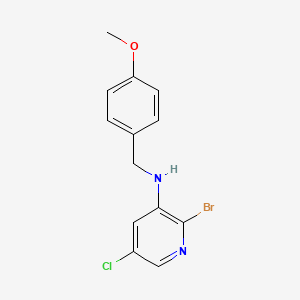
(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine
Overview
Description
(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position on the pyridine ring, and a 4-methoxy-benzylamine group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with pyridine, bromination and chlorination are carried out to introduce bromine and chlorine atoms at the desired positions.
Nucleophilic Substitution: The halogenated pyridine undergoes nucleophilic substitution with 4-methoxy-benzylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Oxidation and Reduction: The methoxy group and the amine group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Oxidation: Conversion of the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: Reduction of the nitro group (if present) to an amine group.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of halogen atoms and the methoxy-benzylamine group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (2-Bromo-5-chloro-pyridin-3-yl)-amine
- (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-phenyl)-amine
- (2-Bromo-5-chloro-pyridin-3-yl)-(4-hydroxy-benzyl)-amine
Uniqueness:
- The combination of bromine, chlorine, and methoxy-benzylamine groups in (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine provides unique chemical properties, such as enhanced reactivity and potential biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c1-18-11-4-2-9(3-5-11)7-16-12-6-10(15)8-17-13(12)14/h2-6,8,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPJABUJZHFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
